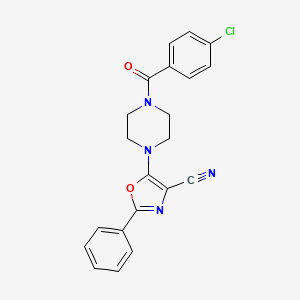
5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-phenyloxazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-phenyloxazole-4-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. The compound is also known as CBP and has shown promising results in various studies related to the treatment of several diseases.
Wissenschaftliche Forschungsanwendungen
1. Dopamine Receptor Research
- Research has focused on the synthesis and radiofluorination of derivatives related to 5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-phenyloxazole-4-carbonitrile. Such derivatives have been evaluated for their selectivity and affinity towards dopamine D4 receptors. This includes studies involving positron emission tomography (PET) imaging probes for dopamine D4 receptors (Tietze et al., 2006).
2. Serotonin Receptor Antagonism
- Microwave-assisted synthesis techniques have been employed to create novel compounds similar to 5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-phenyloxazole-4-carbonitrile, demonstrating potential as serotonin 5-HT3 receptor antagonists. These compounds have been tested for their pharmacological properties, particularly in the context of gastrointestinal systems (Mahesh, Perumal, & Pandi, 2004).
3. Antimicrobial Applications
- A variety of derivatives structurally related to 5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-phenyloxazole-4-carbonitrile have been synthesized and evaluated for their antimicrobial activities. These compounds have shown promising results against a range of microorganisms, suggesting potential applications in developing new antimicrobial agents (Bektaş et al., 2007).
4. Synthetic Methodology Improvement
- Significant advancements have been made in improving the synthetic methods for compounds related to 5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-phenyloxazole-4-carbonitrile. These improvements aim to increase yield, reduce purification complexity, and enhance the overall efficiency of the synthesis process (Shi Jian-me, 2015).
5. Drug Discovery and Development
- The chemical framework of 5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-phenyloxazole-4-carbonitrile serves as a basis for the development of new therapeutic agents. Research has focused on creating and evaluating compounds for various pharmacological activities, including their potential as allosteric enhancers, antipsychotic agents, and inhibitors of specific enzymes or receptors (Romagnoli et al., 2008); (Sekhar et al., 2011).
6. Enzyme Inhibition Studies
- Compounds structurally related to 5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-phenyloxazole-4-carbonitrile have been explored for their ability to inhibit various enzymes, contributing to the development of potential therapeutic agents for a variety of diseases and conditions (Mekky & Sanad, 2020).
Wirkmechanismus
Target of Action
It’s known that piperazine derivatives, a key structural motif in this compound, are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs target a variety of receptors and enzymes, indicating the potential for diverse targets for the compound .
Mode of Action
It’s known that piperazine derivatives can positively modulate the pharmacokinetic properties of a drug substance . This suggests that the compound may interact with its targets to induce changes that enhance the drug’s pharmacokinetic profile.
Biochemical Pathways
Piperazine derivatives are known to be involved in a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . This suggests that the compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
Piperazine derivatives are known to positively modulate the pharmacokinetic properties of a drug substance , which could suggest good bioavailability for this compound.
Result of Action
Given the wide range of biological activities associated with piperazine derivatives , it’s plausible that this compound could have diverse molecular and cellular effects.
Eigenschaften
IUPAC Name |
5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2/c22-17-8-6-16(7-9-17)20(27)25-10-12-26(13-11-25)21-18(14-23)24-19(28-21)15-4-2-1-3-5-15/h1-9H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YURGLWFSCIEECK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C3=CC=CC=C3)C#N)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(4-Chlorobenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

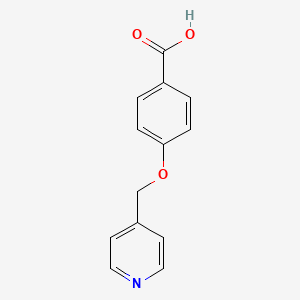
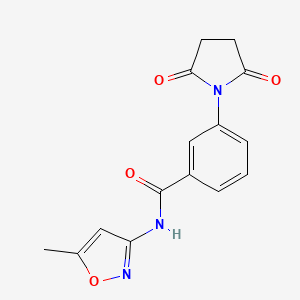
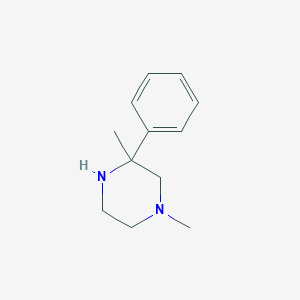
![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2473611.png)
![N-(2,4-dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2473612.png)
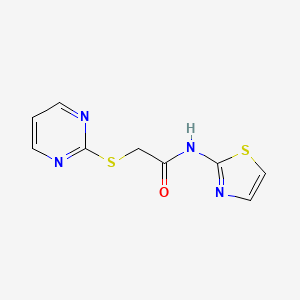
![7-isobutyl-5-(isopentylthio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2473616.png)
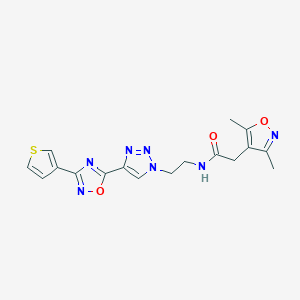
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2473618.png)
![Methyl 5-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]furan-3-carboxylate](/img/structure/B2473619.png)
![2-[4-(4-Chlorophenyl)piperazin-1-yl]-5-nitrobenzonitrile](/img/structure/B2473620.png)
![N-(3-chloro-4-methoxyphenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2473624.png)

![2-Chloro-1-[2-ethyl-4-(2-pyrazol-1-ylethyl)piperazin-1-yl]propan-1-one](/img/structure/B2473628.png)